molecular formula C9H9NO B1333484 2-Methylbenzyl isocyanate CAS No. 56651-58-2

2-Methylbenzyl isocyanate

Cat. No. B1333484
CAS RN: 56651-58-2
M. Wt: 147.17 g/mol
InChI Key: VNHPWTGETWKSLP-UHFFFAOYSA-N
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Description

2-Methylbenzyl isocyanate, also known as 1-(isocyanatomethyl)-2-methylbenzene, is an organic building block containing an isocyanate group . It is used in various chemical reactions due to its isocyanate group .


Molecular Structure Analysis

The molecular formula of 2-Methylbenzyl isocyanate is C9H9NO . Its molecular weight is 147.17 g/mol .


Chemical Reactions Analysis

Isocyanates, including 2-Methylbenzyl isocyanate, are known to react readily with hydroxyl-containing compounds, such as alcohols or water, at room temperature . This property makes them useful in the synthesis of polyurethanes .


Physical And Chemical Properties Analysis

2-Methylbenzyl isocyanate has a refractive index of 1.528 (lit.) and a boiling point of 226 °C (lit.) . Its density is 1.059 g/mL at 25 °C (lit.) .

Scientific Research Applications

Stereochemical Composition Analysis

The application of chiral methylbenzyl isocyanates, including variants like 2-methylbenzyl isocyanate, has been explored in the determination of stereochemical compositions of multifunctional β-adrenoceptor agents. This process involves reactions with β-adrenoceptor agents, followed by analysis using mass spectrometry and nuclear magnetic resonance. This methodology is crucial in the chemical process development of stereochemically complex pharmaceutical agents (Novak & Dimichele, 2014).

Derivatization for Drug Monitoring

2-Methylbenzyl isocyanate derivatives have been used for the derivatization of specific compounds, like racemic 5-[(2-methylphenoxy)methyl]-2-amino-2-oxazoline. This derivatization facilitates separation and analysis, which is significant in experimental drug monitoring and pharmaceutical research (Matoga et al., 2002).

Synthesis of Polyisocyanate Compounds

Research in polymer science has leveraged 2-methylbenzyl isocyanate derivatives in the synthesis of polyfunctional isocyanate compounds. These compounds are integral in creating polymers with specific functional properties, such as linear polyurethanes that can react with active hydrogen groups in drugs and dyes (Scorţanu & Prisăcariu, 2010).

Biochemical Interaction Studies

The interaction of isocyanates with biological systems has been studied, focusing on the formation of protein adducts like hemoglobin and albumin adducts in response to exposure. This research is vital in understanding the biochemical effects and potential health risks associated with isocyanate exposure, including respiratory sensitization and asthma (Sabbioni et al., 2000, 2009).

Polymer Synthesis and Shape Memory Materials

2-Methylbenzyl isocyanate derivatives have been used in synthesizing crosslinked polyurethanes, which are characterized as shape-memory polymers. These polymers, formed with isocyanate groups on each arm, demonstrate tunable thermorheological properties, making them suitable for various applications in materials science (Buckley, Prisăcariu, & Caraculacu, 2007).

Safety And Hazards

2-Methylbenzyl isocyanate is combustible and can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . It is fatal if inhaled and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may also cause respiratory irritation .

properties

IUPAC Name

1-(isocyanatomethyl)-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-8-4-2-3-5-9(8)6-10-7-11/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNHPWTGETWKSLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80369884
Record name 2-Methylbenzyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylbenzyl isocyanate

CAS RN

56651-58-2
Record name 1-(Isocyanatomethyl)-2-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56651-58-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methylbenzyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(isocyanatomethyl)-2-methylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
JA Ortega, JM Arencibia, G La Sala… - Journal of medicinal …, 2017 - ACS Publications
Acid ceramidase (AC) hydrolyzes ceramides, which are central lipid messengers for metabolism and signaling of sphingolipids. A growing body of evidence links deregulation of …
Number of citations: 19 pubs.acs.org
KS Martin - 2014 - search.proquest.com
The field of organic synthesis is uniquely poised to enable the assembly of new chemical entities for the discovery and development of medicines for treating disease and molecular …
Number of citations: 0 search.proquest.com
BD Berrang, AH Lewin, FI Carroll - The Journal of Organic …, 1982 - ACS Publications
The chewing of the leaves of Catha edulis Forsk (Khat) by the natives of several Asian and African countries to provide rapid stimulation is extremely prevalent1 and has been …
Number of citations: 76 pubs.acs.org
SK BRANCH, AF CASY - Progress in Medicinal Chemistry, 2011 - books.google.com
… Thus Rice and Brossi [104] measured the optical purity of the tetrahydrobenzylisoquinoline (18) by reacting mixtures with S-(–)-2-methylbenzyl isocyanate and examining the" H-NMR …
Number of citations: 0 books.google.com

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